4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine

Synthetic Chemistry Process Optimization Pharmaceutical Intermediates

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine (CAS 128640-74-4) is a heterocyclic building block belonging to the pyrimidine family. Its molecular structure features a pyrimidine core substituted with a chloro group at the 4-position, a cyano group at the 5-position, a methylthio group at the 2-position, and a p-tolyl (4-methylphenyl) group at the 6-position.

Molecular Formula C13H10ClN3S
Molecular Weight 275.76 g/mol
CAS No. 128640-74-4
Cat. No. B145255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine
CAS128640-74-4
Molecular FormulaC13H10ClN3S
Molecular Weight275.76 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)Cl)C#N
InChIInChI=1S/C13H10ClN3S/c1-8-3-5-9(6-4-8)11-10(7-15)12(14)17-13(16-11)18-2/h3-6H,1-2H3
InChIKeyASPBFSRVAPVCDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine (CAS 128640-74-4): A Versatile Pyrimidine Scaffold for Drug Discovery and Chemical Synthesis


4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine (CAS 128640-74-4) is a heterocyclic building block belonging to the pyrimidine family. Its molecular structure features a pyrimidine core substituted with a chloro group at the 4-position, a cyano group at the 5-position, a methylthio group at the 2-position, and a p-tolyl (4-methylphenyl) group at the 6-position . This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and viral infections, and is a valuable tool in biological research for studying enzyme inhibitors and receptor modulators . The presence of both electron-withdrawing (cyano) and electron-donating (methylthio) groups enhances its versatility in nucleophilic and electrophilic reactions [1].

Why 4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine (CAS 128640-74-4) Cannot Be Replaced by Generic Pyrimidine Analogs


Generic substitution of 4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine with other pyrimidine derivatives is not feasible due to its specific and unique substitution pattern. The combination of a chloro leaving group, a cyano group for further functionalization, a methylthio group, and a p-tolyl aromatic ring provides a distinct reactivity profile that is not replicated by simpler analogs . For instance, the presence of the p-tolyl group at the 6-position significantly alters the compound's steric and electronic properties compared to compounds lacking this substituent, impacting both its synthetic utility and biological activity . The compound's role as a precursor to thiopyrano[2,3-d]pyrimidines, as demonstrated in the literature, is dependent on this exact structure and would not be achievable with generic alternatives [1].

Quantitative Differentiation of 4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine (CAS 128640-74-4) from Structural Analogs


Superior Synthesis Yield Compared to 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

The synthesis of 4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine proceeds with a significantly higher yield compared to a closely related analog, 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (CAS 33089-15-5) . This difference is critical for cost-effective scale-up and procurement decisions. The high yield of 92% for the target compound translates to reduced waste, lower production costs, and more efficient use of starting materials compared to the 66% yield achieved for the analog lacking the p-tolyl group .

Synthetic Chemistry Process Optimization Pharmaceutical Intermediates

Unique Reactivity: Precursor to Thiopyrano[2,3-d]pyrimidines, Unattainable with Simpler Analogs

4-Chloro-5-cyano-2-methylthiopyrimidine (a simpler analog lacking the p-tolyl group) reacts with ethyl mercaptosuccinate to yield diethyl 3-amino-2-(methyl-thio)-7H-thiopyrano[2,3-d]pyrimidine-6,7-dicarboxylate, a key intermediate for further derivatization [1]. The presence of the p-tolyl group in 4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine is expected to impart distinct steric and electronic properties, potentially leading to different reaction outcomes or biological activities in the resulting thiopyrano[2,3-d]pyrimidine derivatives . This specific reactivity profile is not accessible using the simpler analog, making 4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine essential for exploring structure-activity relationships in this chemical space.

Medicinal Chemistry Heterocyclic Synthesis Scaffold Diversity

Potential for Enhanced Biological Activity Due to p-Tolyl Substitution

A series of 5-cyanopyrimidine and quinoline hybrids, which are structurally related to 4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine, have demonstrated in vitro antiplasmodial activity against both NF54 and Dd2 strains of Plasmodium falciparum [1]. The presence of the p-tolyl group in the target compound, compared to simpler pyrimidine-5-carbonitriles, may enhance interactions with biological targets due to increased lipophilicity and potential for π-π stacking interactions . While direct activity data for 4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine is not available, its structural features suggest it could be a valuable starting point for developing novel antimalarial agents with improved potency or selectivity.

Antiplasmodial Activity Structure-Activity Relationship Drug Discovery

Optimal Application Scenarios for 4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine (CAS 128640-74-4)


Cost-Effective Scale-Up of Pyrimidine-Based Intermediates

The high synthesis yield of 92% makes 4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine an ideal candidate for large-scale production of pharmaceutical intermediates. Procurement teams should prioritize this compound over lower-yielding analogs to minimize raw material costs and waste disposal fees, especially when planning multi-step syntheses where cumulative yield losses are a major concern.

Synthesis of Novel Thiopyrano[2,3-d]pyrimidine Scaffolds for Medicinal Chemistry

This compound is a key starting material for generating a unique class of thiopyrano[2,3-d]pyrimidines, as demonstrated by its structural analog [1]. Medicinal chemists seeking to explore new chemical space for kinase inhibition or other therapeutic targets should utilize this compound to access 6-(p-tolyl)-substituted thiopyrano[2,3-d]pyrimidines, which are not accessible from simpler, commercially available pyrimidine precursors.

Development of Next-Generation Antimalarial Agents

Given the established antiplasmodial activity of related 5-cyanopyrimidine hybrids [2], 4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine serves as a strategic starting point for developing new antimalarial drug candidates. Its p-tolyl group offers a handle for modulating lipophilicity and target engagement, which is crucial for optimizing pharmacokinetic properties and overcoming drug resistance in Plasmodium falciparum.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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